molecular formula C44H46N2O8 B12314545 rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis

rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis

Cat. No.: B12314545
M. Wt: 730.8 g/mol
InChI Key: AZDNBVLSBGLYIT-FGYPTBLJSA-N
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Description

rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis is a complex organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring through alkylation reactions.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is attached to the nitrogen atom of the piperidine ring using Fmoc chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the compound can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid, cis
  • rac-(2R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid

Uniqueness

rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Properties

Molecular Formula

C44H46N2O8

Molecular Weight

730.8 g/mol

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid;(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/2C22H23NO4/c2*1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2*2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t2*14-,15-/m10/s1

InChI Key

AZDNBVLSBGLYIT-FGYPTBLJSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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